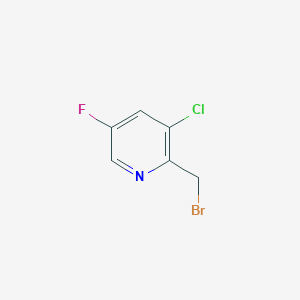

2-(Bromomethyl)-3-chloro-5-fluoropyridine

Beschreibung

2-(Bromomethyl)-3-chloro-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring

Eigenschaften

Molekularformel |

C6H4BrClFN |

|---|---|

Molekulargewicht |

224.46 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-chloro-5-fluoropyridine |

InChI |

InChI=1S/C6H4BrClFN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2 |

InChI-Schlüssel |

IPJNYEICOKRKJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1Cl)CBr)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-chloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-3-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-chloro-5-fluoropyridine.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially disrupting their normal function and leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Bromomethyl)-3-chloropyridine

- 2-(Bromomethyl)-5-fluoropyridine

- 3-Chloro-5-fluoropyridine

Uniqueness

2-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biologische Aktivität

2-(Bromomethyl)-3-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClFN, with a molecular weight of approximately 305.37 g/mol. The compound features a pyridine ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its halogenated structure enhances its reactivity towards biological targets, making it effective against various microbial strains. Studies have demonstrated its potential as an active pharmaceutical ingredient (API) in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines. For instance, in studies involving xenograft models, compounds similar to this compound demonstrated significant tumor regression rates, suggesting its potential as a lead compound for anticancer drug development.

The mechanisms underlying the biological activity of this compound are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Disruption of Cellular Processes : Its interaction with nucleic acids and proteins may disrupt essential cellular functions, leading to apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves halogenation processes. A common synthetic route includes:

- Starting Material : Pyridine derivatives.

- Halogenation : Sequential addition of bromine and chlorine under controlled conditions.

- Purification : The product is purified through crystallization or chromatography to achieve the desired purity for biological testing.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-(chloromethyl)-5-fluoropyridine | C₆H₄Cl₂FN | Contains two chlorine atoms; used in similar applications |

| 3-Bromo-5-fluoropyridine | C₅H₄BrFN | Lacks chloromethyl group; simpler structure |

| 2-Chloro-3-bromo-5-fluoropyridine | C₆H₄BrClF | Different halogen arrangement; potential for different reactivity |

The unique combination of bromine, chlorine, and fluorine in this compound enhances its reactivity compared to these related compounds.

Case Studies and Research Findings

Research studies have explored the biological activity of this compound in various contexts:

- Anticancer Efficacy : In a study involving murine models, the compound demonstrated significant tumor growth inhibition when administered at specific dosages over a defined period.

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.